(S)-2-fluoropropanoic acid
Overview
Description
(S)-2-fluoropropanoic acid is a useful research compound. Its molecular formula is C3H5FO2 and its molecular weight is 92.07 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Optically Active 2-Fluoropropanoic Acid : A study by Fritz-Langhals and Schu¨tz (1993) described a simple synthesis method for optically active 2-fluoropropanoic acid and its analogs, achieving high enantiomeric purity. This synthesis is significant for the production of chiral compounds, which are important in pharmaceuticals and agrochemicals (Fritz-Langhals & Schu¨tz, 1993).
Preparation of Chiral 2-Aryl-2-fluoropropanoic Acids : Tengeiji and Shiina (2012) reported a method for preparing chiral 2-aryl-2-fluoropropanoic acids, including 2-fluoroibuprofen. This method involves kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids and is important for the synthesis of fluorinated analogs of non-steroidal anti-inflammatory drugs (NSAIDs) (Tengeiji & Shiina, 2012).
Catabolism of the DNA Base Thymine and 5-Fluorouracil : Research by Gani, Hitchcock, and Young (1985) explored the stereochemistry of catabolism of thymine and the anti-cancer drug 5-fluorouracil, demonstrating that (2R)-3-amino-2-fluoropropanoic acid is a product of this catabolism. This finding has implications for understanding the metabolic pathways of these compounds (Gani, Hitchcock, & Young, 1985).
Solid-phase Synthesis of 2-[18F]fluoropropionyl Peptides : Mařı́k et al. (2006) investigated the use of 2-[(18)F]fluoropropionic acid as a prosthetic group for radiolabeling proteins and peptides for PET imaging. This research is significant for developing targeted imaging techniques in medical diagnostics (Mařı́k et al., 2006).
Biocatalytic Synthesis of 2-fluoro-3-hydroxypropionic Acid : Liu, Yuan, Jin, and Xian (2022) developed a biocatalytic method for synthesizing 2-fluoro-3-hydroxypropionic acid. This method, being environmentally friendly, offers advantages over traditional chemical methods and expands the potential applications of fluorine in bioengineering (Liu, Yuan, Jin, & Xian, 2022).
Properties
IUPAC Name |
(2S)-2-fluoropropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5FO2/c1-2(4)3(5)6/h2H,1H3,(H,5,6)/t2-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZPFTCEXIGSHM-REOHCLBHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
92.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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